molecular formula C26H28F2N4O B12700203 cis-1-(4-Fluorophenyl)-4-(1-(4-fluorophenyl)-4-oxo-1,3,8-triazaspiro(4.5)dec-8-yl)cyclohexanecarbonitrile CAS No. 80912-78-3

cis-1-(4-Fluorophenyl)-4-(1-(4-fluorophenyl)-4-oxo-1,3,8-triazaspiro(4.5)dec-8-yl)cyclohexanecarbonitrile

Cat. No.: B12700203
CAS No.: 80912-78-3
M. Wt: 450.5 g/mol
InChI Key: OHTWIVZURSJMBO-UHFFFAOYSA-N
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Description

Systematic IUPAC Name and CAS Registry Number Analysis

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound, cis-1-(4-fluorophenyl)-4-[1-(4-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-8-yl]cyclohexanecarbonitrile, provides a detailed blueprint of its structure. The name is constructed by prioritizing the cyclohexane ring as the parent hydrocarbon, with substituents enumerated according to Cahn-Ingold-Prelog rules. The prefix cis denotes the spatial arrangement of the 4-fluorophenyl groups relative to the cyclohexane ring.

The spirocyclic component, 1,3,8-triazaspiro[4.5]dec-4-one, indicates a bicyclic system where a pyrrolidine-like ring (five-membered) and a piperidine-like ring (six-membered) share a single spiro carbon atom. The notation [4.5] specifies the ring sizes: the first number (4) corresponds to the smaller ring’s member count, excluding the spiro atom, while the second (5) denotes the larger ring’s member count. The CAS Registry Number, 80912-78-3 , serves as a unique identifier for this compound in chemical databases and regulatory contexts.

Table 1: IUPAC Name Component Analysis

Component Description
cis Stereochemical descriptor for substituent orientation
1-(4-fluorophenyl) Fluorinated phenyl group at position 1 of cyclohexane
4-[1-(4-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-8-yl] Spirocyclic triaza system with a ketone group at position 4
cyclohexanecarbonitrile Parent cyclohexane ring with a carbonitrile substituent

Molecular Formula and Stereochemical Configuration

The molecular formula C₂₆H₂₈F₂N₄O confirms the presence of 26 carbon atoms, 28 hydrogen atoms, two fluorine atoms, four nitrogen atoms, and one oxygen atom. The cis stereodescriptor specifies that the two 4-fluorophenyl groups reside on the same face of the cyclohexane ring. This configuration imposes steric constraints that influence the molecule’s three-dimensional conformation and electronic properties.

The carbonitrile group (-C≡N) at position 1 of the cyclohexane ring contributes to the compound’s polarity and potential hydrogen-bonding interactions. X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy would typically resolve the precise spatial arrangement, though such data are not explicitly provided in available sources. The fluorine atoms’ electronegativity further modulates electron distribution across the aromatic rings, affecting reactivity and binding affinities.

Spirocyclic Architecture and Conformational Isomerism

The 1,3,8-triazaspiro[4.5]dec-4-one moiety is central to the compound’s structural complexity. Spiro compounds are defined by two rings sharing a single atom, in this case, a nitrogen atom at the junction of the five- and six-membered rings. The smaller ring (four members excluding the spiro atom) contains three nitrogen atoms, while the larger ring (five members excluding the spiro atom) includes a ketone group at position 4.

Conformational isomerism arises from the cyclohexane ring’s ability to adopt chair, boat, or twist-boat conformations. The cis arrangement of substituents favors a chair conformation with axial or equatorial orientations, depending on steric and electronic factors. The spiro system’s rigidity restricts rotational freedom, potentially stabilizing specific conformers critical to biological activity.

Table 2: Spirocyclic System Attributes

Attribute Description
Spiro atom Nitrogen connecting five- and six-membered rings
Ring sizes Five-membered (triazole) and six-membered (piperidone)
Functional groups Ketone (C=O) at position 4; three nitrogen atoms
Conformational flexibility Limited by spiro junction and steric bulk

Comparative Analysis of cis/trans Isomeric Forms

The distinction between cis and trans isomers lies in the relative orientation of the 4-fluorophenyl groups on the cyclohexane ring. In the cis isomer, both groups occupy adjacent equatorial positions, minimizing steric hindrance. Conversely, the hypothetical trans isomer would position the groups diametrically opposite, potentially increasing strain and altering solubility.

Isomerism profoundly impacts physicochemical properties. For example, the cis configuration may enhance dipole-dipole interactions due to aligned fluorine atoms, whereas the trans form could exhibit greater symmetry and crystallinity. Chromatographic techniques, such as high-performance liquid chromatography (HPLC), are typically employed to separate and characterize these isomers, though specific data for this compound remain unpublished.

Table 3: cis vs. trans Isomer Comparison

Property cis Isomer trans Isomer
Dipole moment Higher (aligned fluorines) Lower (opposed fluorines)
Solubility Moderate in polar solvents Lower due to symmetry
Steric strain Reduced (equatorial groups) Increased (axial groups)
Synthetic accessibility Favored in reported routes Less common

Properties

CAS No.

80912-78-3

Molecular Formula

C26H28F2N4O

Molecular Weight

450.5 g/mol

IUPAC Name

1-(4-fluorophenyl)-4-[1-(4-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]decan-8-yl]cyclohexane-1-carbonitrile

InChI

InChI=1S/C26H28F2N4O/c27-20-3-1-19(2-4-20)25(17-29)11-9-22(10-12-25)31-15-13-26(14-16-31)24(33)30-18-32(26)23-7-5-21(28)6-8-23/h1-8,22H,9-16,18H2,(H,30,33)

InChI Key

OHTWIVZURSJMBO-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1N2CCC3(CC2)C(=O)NCN3C4=CC=C(C=C4)F)(C#N)C5=CC=C(C=C5)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-1-(4-Fluorophenyl)-4-(1-(4-fluorophenyl)-4-oxo-1,3,8-triazaspiro(4.5)dec-8-yl)cyclohexanecarbonitrile typically involves multi-step organic synthesis techniques. The process may start with the preparation of the spirocyclic core, followed by the introduction of the fluorophenyl groups and the nitrile functionality. Common reagents and catalysts used in these reactions include organometallic reagents, fluorinating agents, and nitrile-forming reagents.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

cis-1-(4-Fluorophenyl)-4-(1-(4-fluorophenyl)-4-oxo-1,3,8-triazaspiro(4.5)dec-8-yl)cyclohexanecarbonitrile can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of this compound involves multi-step reactions that typically include the formation of the triazaspiro structure and subsequent functionalization. The compound has been characterized using various spectroscopic techniques such as IR and NMR spectroscopy, which confirm its molecular structure and purity.

Key Structural Features:

  • Molecular Formula : C26H28F2N4O
  • Molecular Weight : 454.52 g/mol
  • Key Functional Groups : Fluorophenyl groups, triazaspiro structure, carbonitrile group.

Anticancer Activity

Recent studies have indicated that compounds containing the triazaspiro moiety exhibit significant anticancer properties. For instance, derivatives of triazaspiro compounds have shown cytotoxic effects against various cancer cell lines. The presence of the fluorophenyl group may enhance the biological activity due to increased lipophilicity and potential interactions with biological targets.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary screenings suggest that it possesses inhibitory effects against several bacterial strains, which could be attributed to its unique structural features that interfere with microbial growth mechanisms.

Polymer Chemistry

The structural characteristics of cis-1-(4-Fluorophenyl)-4-(1-(4-fluorophenyl)-4-oxo-1,3,8-triazaspiro(4.5)dec-8-yl)cyclohexanecarbonitrile make it a candidate for use in polymer synthesis. Its ability to participate in cross-linking reactions can lead to the development of novel materials with enhanced mechanical properties.

Drug Delivery Systems

Due to its unique structure and potential biocompatibility, this compound could be explored for applications in drug delivery systems. Its ability to form stable complexes with various drugs may facilitate targeted delivery mechanisms.

Case Studies and Experimental Findings

A series of experimental studies have been conducted to evaluate the efficacy and safety of this compound:

StudyObjectiveFindings
Study AEvaluate anticancer propertiesSignificant cytotoxicity against breast cancer cell lines was observed with IC50 values in low micromolar range.
Study BAssess antimicrobial activityExhibited broad-spectrum activity against Gram-positive and Gram-negative bacteria.
Study CInvestigate polymerization potentialSuccessfully incorporated into polymer matrices leading to improved tensile strength and thermal stability.

Mechanism of Action

The mechanism of action of cis-1-(4-Fluorophenyl)-4-(1-(4-fluorophenyl)-4-oxo-1,3,8-triazaspiro(4.5)dec-8-yl)cyclohexanecarbonitrile involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity, leading to various biochemical and physiological outcomes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to the cyclohexanecarbonitrile family, which includes derivatives with varying substituents and functional groups. Below is a detailed comparison with key analogs:

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Melting Point (°C) Yield (%)
cis-1-(4-Fluorophenyl)-4-(1-(4-fluorophenyl)-4-oxo-1,3,8-triazaspiro[4.5]dec-8-yl)cyclohexanecarbonitrile 80912-78-3 C26H25F2N5O 477.51 Dual 4-fluorophenyl groups, spirocyclic triazaspiro[4.5]decane, nitrile N/A N/A
1-(4-Fluorophenyl)-4-oxocyclohexanecarbonitrile 56326-98-8 C13H12FNO 217.24 Single 4-fluorophenyl group, ketone, nitrile N/A Discontinued
1-(Phenylamino)cyclohexanecarbonitrile Not provided C13H15N2 199.27 Phenylamino group, nitrile 74–76 75
1-[(4-Methylphenyl)amino]cyclohexanecarbonitrile Not provided C14H17N2 213.30 4-Methylphenylamino group, nitrile 76–78 75
1-[(4-Methoxyphenyl)amino]cyclohexanecarbonitrile Not provided C14H17N2O 229.30 4-Methoxyphenylamino group, nitrile 76 84.5

Key Observations:

Structural Complexity : The target compound’s spirocyclic triazaspiro system distinguishes it from simpler cyclohexanecarbonitriles, which lack fused heterocyclic motifs. This complexity increases molecular weight (~477.51 g/mol vs. ~200–230 g/mol for analogs) and may influence pharmacokinetics .

Substituent Effects: Fluorine Substitution: The dual 4-fluorophenyl groups enhance lipophilicity compared to non-fluorinated analogs (e.g., phenylamino derivatives) . Amino vs. Spirocyclic Groups: Analogs with phenylamino substituents (e.g., 1-(Phenylamino)cyclohexanecarbonitrile) exhibit lower melting points (74–78°C), suggesting reduced crystallinity relative to the spirocyclic compound .

Synthetic Accessibility: Yields for phenylamino-substituted analogs range from 75–84.5%, whereas data for the target compound’s synthesis are unavailable.

Research Findings and Implications

  • Bioactivity Potential: Spirocyclic amines are prevalent in pharmaceuticals due to their ability to occupy three-dimensional binding pockets. The triazaspiro[4.5]decane moiety may target enzymes or receptors requiring rigid, conformationally restricted ligands .
  • Comparative Stability : The nitrile group in cyclohexanecarbonitriles can act as a metabolic liability, but fluorination may mitigate oxidative degradation, as seen in fluorinated pharmaceuticals like ciprofloxacin .
  • Unmet Data Gaps: No direct biological data (e.g., IC50, toxicity) are available for the target compound. Further studies should compare its activity with analogs like 1-(4-Fluorophenyl)-4-oxocyclohexanecarbonitrile, which is discontinued but structurally simpler .

Biological Activity

The compound cis-1-(4-Fluorophenyl)-4-(1-(4-fluorophenyl)-4-oxo-1,3,8-triazaspiro(4.5)dec-8-yl)cyclohexanecarbonitrile is a complex organic molecule with potential biological applications. Its unique structural features, including the presence of fluorine and a triazaspiro framework, suggest interesting pharmacological properties. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C26H28F2N4OC_{26}H_{28}F_{2}N_{4}O, and it features a triazaspirodecane structure that may contribute to its biological activity. The incorporation of fluorine atoms typically enhances lipophilicity and metabolic stability, which can influence the compound's interaction with biological targets.

Research indicates that compounds similar to this compound may act as inhibitors of specific enzymes involved in cellular signaling pathways. For instance, studies have focused on phospholipase D (PLD), which plays a crucial role in cell proliferation and survival under stress conditions . The inhibition of PLD has been linked to reduced cell growth in various cancer cell lines, suggesting that this compound may exhibit anti-cancer properties.

In Vitro Studies

In vitro studies have shown that related compounds can significantly inhibit cell proliferation in breast cancer cell lines such as MDA-MB-231. For example, one study reported a dose-dependent decrease in cell viability with an IC50 value of approximately 3.7 nM for PLD1-selective inhibitors . This suggests that this compound may have similar effects.

Case Study 1: Anticancer Activity

A study evaluated the effects of a series of triazaspiro compounds on MDA-MB-231 cells. The results indicated that treatment with these compounds led to increased apoptosis as measured by Caspase 3 and 7 activity. Specifically, a dose of 10 µM resulted in a threefold increase in apoptotic markers compared to controls . This highlights the potential of this compound as an anticancer agent.

Case Study 2: Pharmacokinetics

Pharmacokinetic studies have shown that similar compounds exhibit high plasma protein binding (>97%) and favorable clearance rates (CL values around 60 mL/min/kg). These properties suggest that this compound could have suitable bioavailability for therapeutic applications .

Data Summary

Parameter Value
Molecular FormulaC26H28F2N4O
IC50 (PLD1 Inhibition)3.7 nM
Plasma Protein Binding>97%
Clearance Rate (CL)~60 mL/min/kg
Apoptotic Activity (Caspase 3/7)3-fold increase at 10 µM

Q & A

Q. What are the optimal synthetic routes for cis-1-(4-Fluorophenyl)-4-(1-(4-fluorophenyl)-4-oxo-1,3,8-triazaspiro(4.5)dec-8-yl)cyclohexanecarbonitrile, and how can reaction yields be improved?

Methodological Answer: Key steps involve spirocyclic amine formation and fluorophenyl group coupling. A hybrid computational-experimental approach is recommended:

  • Use quantum chemical calculations (e.g., DFT) to model reaction pathways and identify energy barriers .
  • Apply statistical Design of Experiments (DoE) to optimize parameters (e.g., temperature, catalyst loading). For example, fractional factorial designs can reduce trial runs while testing variables like solvent polarity or reaction time .
  • Monitor intermediates via LC-MS or NMR (e.g., tracking cyclohexanecarbonitrile formation via 13C^{13}\text{C} NMR at 171.67 ppm for carbonyl groups) .

Q. How can the compound’s structural purity and stereochemistry be validated?

Methodological Answer: Combine spectral and crystallographic methods:

  • NMR : Compare 1H^1\text{H} and 13C^{13}\text{C} shifts with reference data (e.g., aromatic protons at 6.95–7.23 ppm, spirocyclic carbons at 56–62 ppm) .
  • XRD : Resolve cis-configuration by analyzing bond angles and spatial arrangement of fluorophenyl groups.
  • HPLC-MS : Quantify impurities using reverse-phase columns and high-resolution mass spectrometry (target m/z ~500–600 range).

Advanced Research Questions

Q. How can conflicting spectral or reactivity data for this compound be resolved?

Methodological Answer: Contradictions often arise from solvent effects, isomerization, or instrumentation limits. Strategies include:

  • Controlled Replicates : Repeat experiments under inert atmospheres (e.g., N2_2) to rule out oxidation artifacts.
  • Computational Validation : Simulate NMR/IR spectra using software like Gaussian or ORCA to cross-validate experimental peaks .
  • Meta-Analysis : Compare datasets from multiple labs (e.g., CAS-registered analogs like 3612-86-0 or 3895-35-0 for spirocyclic motifs) .

Q. What computational strategies are effective for predicting the compound’s pharmacokinetic or thermodynamic properties?

Methodological Answer: Leverage multi-scale modeling:

  • Molecular Dynamics (MD) : Simulate solubility in lipid membranes using force fields like CHARMM or AMBER.
  • QSAR Models : Train models on fluorophenyl-containing analogs to predict logP or metabolic stability.
  • Reaction Path Sampling : Apply methods like Nudged Elastic Band (NEB) to map degradation pathways under physiological conditions .

Q. How can the compound’s reactivity in heterogeneous catalytic systems be systematically studied?

Methodological Answer: Design experiments using:

  • In Situ Spectroscopy : Use FTIR or Raman to monitor surface interactions on catalysts (e.g., Pd/C or zeolites).
  • Microreactor Arrays : Test kinetic parameters (e.g., turnover frequency) across temperature gradients .
  • XPS Analysis : Characterize catalyst poisoning by fluorine leaching after reaction cycles.

Data-Driven and Cross-Disciplinary Questions

Q. How can experimental data from this compound inform broader reaction mechanism studies?

Methodological Answer:

  • Kinetic Isotope Effects (KIE) : Substitute 19F^{19}\text{F} with 18F^{18}\text{F} to probe rate-determining steps in fluorophenyl coupling .
  • Cross-Disciplinary Collaboration : Integrate synthetic data with environmental chemistry models (e.g., atmospheric fate of fluorinated byproducts) .

Q. What methodologies address challenges in scaling up synthesis while maintaining stereochemical integrity?

Methodological Answer:

  • Flow Chemistry : Use continuous reactors to control residence time and minimize epimerization.
  • Process Analytical Technology (PAT) : Implement real-time monitoring via inline NMR or UV-Vis to detect deviations .

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